molecular formula C18H22BF3N2O2 B1486955 1-(2-Methyl-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1604037-00-4

1-(2-Methyl-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1486955
CAS No.: 1604037-00-4
M. Wt: 366.2 g/mol
InChI Key: ZNLIXXCWLVVYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic ester-functionalized pyrazole derivative, structurally characterized by a 2-methyl-3-(trifluoromethyl)benzyl substituent at the 1-position of the pyrazole ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the pinacol boronate enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for constructing biaryl systems . Its synthesis typically involves palladium-catalyzed coupling or nucleophilic substitution reactions, as exemplified by analogous compounds in the literature .

Properties

IUPAC Name

1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BF3N2O2/c1-12-13(7-6-8-15(12)18(20,21)22)10-24-11-14(9-23-24)19-25-16(2,3)17(4,5)26-19/h6-9,11H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLIXXCWLVVYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C(=CC=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Methyl-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity based on available literature, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A pyrazole core.
  • A trifluoromethyl group that enhances lipophilicity and biological activity.
  • A boron-containing moiety , which is known for its role in medicinal chemistry.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against various enzymes, including proteases essential for viral replication (e.g., SARS-CoV-2 Mpro) . The presence of the boron atom is particularly significant as boronic acids are known to form reversible covalent bonds with serine proteases.
  • Signal Transduction Modulation : Compounds with similar structures have been reported to influence signaling pathways related to inflammation and fibrosis through modulation of DDR1 and DDR2 receptors . This suggests potential applications in treating fibrotic diseases.
  • Antiproliferative Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines by inducing apoptosis or cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of SARS-CoV-2 Mpro
Anti-inflammatoryModulation of DDR receptors affecting lung fibrosis
AnticancerCytotoxic effects on various cancer cell lines

Case Study 1: SARS-CoV-2 Mpro Inhibition

In a study focused on β-amido boronic acids, compounds structurally similar to the target compound were screened for their ability to inhibit the Mpro enzyme of SARS-CoV-2. The results indicated that certain structural modifications could significantly enhance inhibitory potency, suggesting that the target compound may also possess similar inhibitory properties against viral proteases .

Case Study 2: DDR Modulation in Fibrosis

Another study explored the effects of related compounds on DDR signaling pathways. It was found that specific modifications led to enhanced selectivity and potency in inhibiting DDR-mediated fibrosis in lung tissues. This highlights the potential therapeutic application of the target compound in fibrotic diseases through targeted receptor modulation .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of trifluoromethyl groups has been linked to enhanced potency against various cancer cell lines. Research has shown that compounds similar to this pyrazole can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Inflammation Modulation :
    • Compounds with similar structures have been investigated for their anti-inflammatory effects. The dioxaborolane moiety is known to interact with biological targets involved in inflammatory pathways, suggesting potential applications in treating conditions such as arthritis and other inflammatory diseases .
  • Neuroprotective Effects :
    • Recent studies have explored the neuroprotective properties of pyrazole derivatives. Compounds like this one may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells .

Material Science

  • Organic Electronics :
    • The unique electronic properties of compounds containing boron and trifluoromethyl groups make them suitable candidates for use in organic electronic devices. Their application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been a focus of research due to their potential to improve device efficiency .
  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices has been studied for the development of advanced materials with enhanced thermal stability and mechanical properties. Its ability to form cross-links can lead to materials with improved durability and resistance to environmental factors .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines, showing promise as therapeutic agents .
Study 2Anti-inflammatory PropertiesFound that dioxaborolane-containing compounds reduce pro-inflammatory cytokine production, suggesting potential for treating inflammatory diseases .
Study 3NeuroprotectionShowed that similar compounds protect neuronal cells from oxidative stress-induced damage, indicating potential for neurodegenerative disease treatment .
Study 4Organic ElectronicsHighlighted the use of boron-containing compounds in enhancing the efficiency of OLEDs and OPVs .
Study 5Polymer ApplicationsInvestigated the enhancement of thermal stability in polymers when incorporating this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Benzyl Group Molecular Formula Molecular Weight Key Applications/Properties Reference ID
1-(2-Methyl-3-(trifluoromethyl)benzyl)-4-(pinacol boronate)-1H-pyrazole (Target Compound) 2-Methyl-3-CF₃ C₂₀H₂₃BF₃N₂O₂ 409.22 Suzuki coupling; kinase inhibitor intermediates
1-(4-Methoxy-3-(trifluoromethyl)benzyl)-4-(pinacol boronate)-1H-pyrazole 4-Methoxy-3-CF₃ C₂₁H₂₅BF₃N₂O₃ 439.24 Discontinued drug candidate; higher polarity vs. target
1-(2,3-Difluorobenzyl)-3,5-dimethyl-4-(pinacol boronate)-1H-pyrazole 2,3-Difluoro C₁₈H₂₃BF₂N₂O₂ 348.20 Lower steric bulk; potential for improved solubility
1-(3-Fluoro-4-methylbenzyl)-4-(pinacol boronate)-1H-pyrazole 3-Fluoro-4-methyl C₁₇H₂₂BFN₂O₂ 316.18 Reduced lipophilicity; respiratory safety concerns (H335)
1-(2-Fluoro-3-methylbenzyl)-4-(pinacol boronate)-1H-pyrazole 2-Fluoro-3-methyl C₁₇H₂₂BFN₂O₂ 316.18 Medicinal chemistry applications; halogen effects on binding
1-(4-Chlorobenzyl)-4-(pinacol boronate)-1H-pyrazole 4-Chloro C₁₆H₂₁BClN₂O₂ 333.67 Higher electrophilicity; kinase inhibition studies

Structural and Electronic Differences

  • Trifluoromethyl vs. Halogens : The CF₃ group in the target compound provides strong electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to fluoro or chloro substituents .
  • Methoxy vs.
  • Steric Effects : The 2-methyl-3-CF₃ substitution in the target introduces steric hindrance, which may improve selectivity in protein binding compared to less bulky analogs like the 2,3-difluoro derivative .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be ~3.5 (calculated using fragment-based methods), higher than methoxy-substituted analogs (logP ~2.8) but lower than chloro derivatives (logP ~4.0) .
  • Stability : The pinacol boronate group is stable under physiological pH but hydrolyzes in acidic conditions, a trait shared across all analogs .
  • Safety Profiles : Compounds with fluoro substituents (e.g., 3-fluoro-4-methyl) exhibit warnings for respiratory irritation (H335), whereas the target compound’s safety data remain unreported .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the pyrazole core.
  • Introduction of the boronate ester functionality at the 4-position of the pyrazole ring.
  • Installation of the 1-substituent, specifically the 2-methyl-3-(trifluoromethyl)benzyl group.

This sequence often employs nucleophilic substitution, metal-catalyzed cross-coupling, and protection/deprotection techniques to achieve the target compound with high purity and yield.

Preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Intermediate

A key intermediate is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which is prepared as follows:

  • Deprotonation and Alkylation : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is dissolved in N,N-dimethylformamide (DMF) and cooled to 0 °C. Sodium hydride (60% dispersion in oil) is added portionwise to deprotonate the pyrazole nitrogen. After stirring at 0 °C and then ambient temperature, an electrophilic alkylating agent such as (2-(chloromethoxy)ethyl)trimethylsilane is introduced. The reaction mixture is stirred overnight at room temperature, followed by aqueous workup and extraction to isolate the alkylated pyrazole derivative with yields around 60–86%.

  • Alternative Base and Conditions : Potassium carbonate can be used as a base in DMF at ambient temperature for 16 hours to achieve similar alkylation, yielding the protected pyrazole boronate ester.

Installation of the 1-(2-Methyl-3-(trifluoromethyl)benzyl) Substituent

The 1-substituent is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling:

  • Cross-Coupling Reaction : The boronate ester pyrazole intermediate reacts with a suitably functionalized aryl or benzyl halide containing the 2-methyl-3-(trifluoromethyl)benzyl group. Using palladium catalysts such as 1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride, cesium carbonate as base, and a solvent mixture of dioxane/water under microwave heating at 110 °C for 30 minutes, the coupling proceeds efficiently to afford the target compound in moderate yields (~42%).

  • Alternative Synthetic Routes : The benzyl substituent can also be introduced via alkylation of the pyrazole nitrogen with benzyl halides under basic conditions, although this may require protection of the boronate ester to prevent side reactions.

Protection and Deprotection Strategies

  • The boronate ester group is sensitive to hydrolysis and side reactions; therefore, it is often introduced or maintained in a protected form as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Trimethylsilyl (TMS) protecting groups on alkyl chains attached to the pyrazole nitrogen are used to improve reaction selectivity and stability during synthesis.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Deprotonation & alkylation 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, NaH (60%, in oil), DMF, 0 °C to RT, overnight 86.5 Alkylation with (2-(chloromethoxy)ethyl)trimethylsilane
Alkylation with K2CO3 Same pyrazole, K2CO3, DMF, 20 °C, 16 h 60 Milder base alternative
Cross-coupling Boronate ester pyrazole, 2-(3-bromophenyl)-1,1,1-trifluorobut-3-yn-2-ol, Pd(dppf)Cl2, Cs2CO3, dioxane/H2O, 110 °C, 0.5 h (microwave) 42 Palladium-catalyzed Suzuki-type coupling

Analytical and Characterization Data

  • Mass spectrometry confirms molecular ion peaks consistent with the target compound (e.g., m/z = 325.0 for intermediates, 350 for protected derivatives).

  • Purification is typically achieved by silica gel column chromatography using petroleum ether and ethyl acetate mixtures.

Summary of Research Findings

  • The preparation of the target pyrazole boronate ester involves well-established organometallic and nucleophilic substitution techniques.

  • Sodium hydride and potassium carbonate bases in DMF are effective for alkylation of the pyrazole nitrogen.

  • Palladium-catalyzed cross-coupling under microwave irradiation significantly shortens reaction times and improves yields.

  • Protection of sensitive groups like boronate esters and trimethylsilyl ethers is critical for successful synthesis.

  • Reaction conditions are mild to moderate in temperature, with reaction times ranging from hours to overnight, depending on the step.

Q & A

Q. What are the established synthetic routes for preparing this compound, and what catalytic systems are optimal?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety. Key steps include:

  • Alkylation : Intermediate pyrazole derivatives (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) are alkylated with benzyl halides (e.g., 2-chloro-5-(chloromethyl)pyridine) under basic conditions (K₂CO₃/KI in DMF) to introduce substituents .
  • Coupling : Pd-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂ or Pd₂(dba)₃ with XPhos) in degassed THF/Na₂CO₃(aq) at 100°C achieves aryl- or heteroaryl-bond formation .

Q. Example Reaction Conditions Table

StepReagents/CatalystsSolvent/BaseTemperature/Yield
AlkylationK₂CO₃, KI, alkyl halideDMFrt–100°C, 6–82%
Suzuki CouplingPdCl₂(PPh₃)₂, Na₂CO₃(aq)THF/H₂O100°C, 77%
Boron IncorporationPd₂(dba)₃, XPhos, 4,4,5,5-TMBDioxane/Et₃N100°C, >70%

Q. What spectroscopic and crystallographic methods are used to confirm its structure?

  • NMR : ¹H/¹³C/¹⁹F NMR validate substituent integration (e.g., trifluoromethyl peaks at ~δ -60 ppm in ¹⁹F NMR) .
  • X-ray Crystallography : Resolves steric effects of the 2-methyl-3-(trifluoromethyl)benzyl group and confirms boronic ester geometry .
  • HRMS : Validates molecular weight (e.g., C₁₈H₂₂BF₃N₂O₂: calculated 366.19, observed 366.18) .

Q. How does the dioxaborolan-2-yl group influence reactivity in cross-coupling?

The pinacol boronic ester enhances stability and Suzuki coupling efficiency by:

  • Reducing boronic acid decomposition.
  • Facilitating transmetalation with Pd(0) catalysts .
  • Enabling diverse aryl/heteroaryl couplings for structural diversification (e.g., kinase inhibitor synthesis) .

Advanced Research Questions

Q. How can contradictory data in coupling reaction yields be resolved?

Discrepancies arise from:

  • Catalyst Loading : Pd₂(dba)₃/XPhos (1–5 mol%) vs. PdCl₂(PPh₃)₂ (2–10 mol%) impacts turnover .
  • Oxygen Sensitivity : Strict degassing (N₂/Ar) improves reproducibility by preventing Pd oxidation .
  • Purification : Chromatography vs. recrystallization affects isolated yields (e.g., 77% vs. 60%) .

Q. Optimization Strategies Table

ParameterHigh-Yield ConditionsLow-Yield Pitfalls
Catalyst SystemPd₂(dba)₃/XPhos (2.5 mol%)Low Pd loading (<1 mol%)
SolventTHF/H₂O (5:1)Polar aprotic solvents
Temperature100°C (reflux)Sub-80°C incomplete coupling

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • DFT Calculations : Predict regioselectivity in alkylation/coupling steps .
  • Molecular Docking : Models interactions with targets (e.g., Aurora-A kinase) to prioritize substituents .
  • Reaction Path Screening : Quantum mechanics/machine learning identifies optimal conditions (e.g., solvent/base pairs) .

Q. How do steric effects from the 2-methyl-3-(trifluoromethyl)benzyl group impact reactivity?

  • Coupling Inhibition : Bulky substituents reduce Pd catalyst accessibility, requiring larger ligands (XPhos vs. PPh₃) .
  • Crystallographic Evidence : X-ray data shows hindered rotation of the benzyl group, influencing conformation in kinase binding .

Q. What strategies mitigate purification challenges due to byproducts?

  • Recrystallization : Use hexane/EtOAc to isolate crystalline product (purity >98%) .
  • Flash Chromatography : SiO₂ gradient elution (0–30% EtOAc/hexane) removes unreacted boronic ester .

Q. How is this compound applied in medicinal chemistry (e.g., kinase inhibitors)?

It serves as a key intermediate in:

  • Aurora-A Kinase Inhibitors : Pyrazole-boronic esters enable selective C–C bond formation with heterocyclic cores .
  • ERK/PI3K Dual Inhibitors : Suzuki couplings introduce morpholine or trifluoromethylphenyl groups for improved target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methyl-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Methyl-3-(trifluoromethyl)benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.